molecular formula C10H14O2 B143397 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- CAS No. 36616-60-1

7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-

Cat. No. B143397
CAS RN: 36616-60-1
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-SFGNSQDASA-N
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Description

“7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-” is a chemical compound with the molecular formula C10H16O2 . It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog .


Synthesis Analysis

The compound is formed during the oxidation of cyclohexene by dendritic complexes . It has also been employed as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.2328 . It is a liquid at room temperature . The refractive index is 1.474 (lit.) , and it has a boiling point of 76-78 °C/15 mmHg (lit.) . The density is 1.13 g/mL at 25 °C (lit.) .

Scientific Research Applications

Safety and Hazards

The compound is classified as a combustible liquid . The flash point is 96.00 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

Carvone oxide, also known as (R,R,R)-Carvone Epoxide, is a monoterpene ketone that has been shown to have a wide range of biological activities .

Mode of Action

It is known that carvone oxide and its derivatives have shown interesting antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities . These activities suggest that carvone oxide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Carvone oxide is synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . This suggests that carvone oxide may affect the biochemical pathways associated with these intermediates.

Pharmacokinetics

It is known that carvone oxide is a volatile compound, which suggests that it may have good bioavailability and can be rapidly absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of carvone oxide’s action are likely to be diverse, given its wide range of biological activities. For example, its antioxidant activity suggests that it may help to neutralize harmful free radicals in the body, while its antimicrobial and anti-inflammatory activities suggest that it may help to fight infections and reduce inflammation .

Action Environment

The action of carvone oxide may be influenced by various environmental factors. For instance, the concentration of carvone oxide secreted by aromatic plants can vary depending on the species, the parts used, and the extraction methods . Furthermore, the emission of volatile compounds like carvone oxide is regulated by several biochemical and ecological factors such as their rate of synthesis, their physicochemical characteristics, temperature, stomatal conductance, and leaf structure .

properties

IUPAC Name

(1R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNGQDLUQECTO-SFGNSQDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884673
Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-

CAS RN

36616-60-1
Record name (R,R,R)-Carvone epoxide
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Record name (+)-Carvone epoxide
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Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Record name (1α,4α,6α)-(+)-1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one
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Record name CARVONE-5,6-OXIDE, TRANS-(+)-
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Synthesis routes and methods

Procedure details

Synthesis of epoxide 10 from S-(+)-carvone as illustrated in FIG. 3. A solution of 4 N NaOH (48 mL, 192.0 mmol, 0.3 equivalents) was slowly added to a solution of S-(+)-carvone (100.0 g, 665 mmol, 1.0 equivalent) in MeOH (1000 mL) at 0° C., followed by the dropwise addition of 35% hydrogen peroxide solution (70.0 mL, 792.6 mmol, 1.2 equivalents) over 3 hours. After the reaction was complete as established by TLC analysis, it was quenched by the slow addition of saturated Na2SO3 solution (200 mL) and extracted with CH2Cl2 (3×300 mL). The organic extracts were dried over Na2SO4 and concentrated to afford the carvone epoxide product which was used without further purification. A solution of this epoxide (101.8 g, 612.4 mmol, 1.0 equivalent) and PtO2 (0.72 g, 3.18 mmol, 0.095 equivalents) in EtOH (500 mL) was stirred under a hydrogen atmosphere (1 atm) at 25° C. for 12 hours. The reaction mixture was then filtered through a celite pad eluting with Et2O and concentrated. The crude product was purified by flash chromatography (silica gel, 5% EtOAc in hexane) to afford epoxide 10 (97.8 g, 87%, two steps) as a colorless oil. Rf=0.40 (silica gel, EtOAc-hexane, 1:10); FT-IR (neat) nmax 2959, 2873, 1708, 1466, 1438, 1369, 1111, 884, 814 cm-1.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

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